N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of WAY-640015 involves several steps, starting with the preparation of the core structure, which includes the formation of the oxadiazole ring. The synthetic route typically involves the following steps:
Formation of the oxadiazole ring: This is achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the chlorophenyl group:
Methoxylation: The final step involves the methoxylation of the phenyl ring to obtain the desired compound.
Chemical Reactions Analysis
WAY-640015 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-640015 may lead to the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
WAY-640015 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: WAY-640015 is studied for its antimycobacterial activity, making it a potential candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating bacterial infections.
Industry: WAY-640015 may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-640015 involves its interaction with bacterial cell walls, leading to the disruption of essential cellular processes. The compound targets specific enzymes and proteins involved in cell wall synthesis, ultimately causing cell lysis and death. The exact molecular targets and pathways involved are still under investigation, but it is believed that WAY-640015 interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls .
Comparison with Similar Compounds
WAY-640015 can be compared with other similar compounds, such as:
Isoniazid: A well-known antimycobacterial agent that also targets bacterial cell walls.
Rifampicin: Another antimycobacterial agent that inhibits bacterial RNA synthesis.
Ethambutol: A compound that interferes with the synthesis of the bacterial cell wall.
WAY-640015 is unique in its specific structure and mechanism of action, which may offer advantages in terms of efficacy and resistance profiles compared to these other compounds .
Properties
Molecular Formula |
C17H14ClN3O3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11(22)19-14-6-8-15(9-7-14)23-10-16-20-21-17(24-16)12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
YBFZOHMYGNMPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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